5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-[(4-Chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted at position 5 with a 4-chlorophenylamino group and at position 4 with a carboxamide linked to a 3-phenylpropyl chain. This scaffold is part of a broader class of 1,2,3-triazole-4-carboxamides, which are pharmacologically significant due to their structural versatility and bioactivity.
Properties
IUPAC Name |
5-(4-chloroanilino)-N-(3-phenylpropyl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-14-8-10-15(11-9-14)21-17-16(22-24-23-17)18(25)20-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,20,25)(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGRQJCSPMEAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide-Isocyanate Cyclization Route
The synthesis begins with the preparation of 4-chlorophenyl thiosemicarbazide (Figure 1).
Step 1 : Reaction of 4-chlorophenyl isothiocyanate (1.0 mol) with hydrazine hydrate (1.2 mol) in methanol at 65–80°C for 1 hour yields 4-(4-chlorophenyl)thiosemicarbazide .
Step 2 : Cyclization of the thiosemicarbazide in 2% sodium hydroxide under reflux for 12 hours generates 5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-thiol .
Step 3 : Thiol oxidation using hydrogen peroxide or iodine produces the corresponding carboxylic acid, which is esterified with methanol/HSO to yield methyl 5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylate .
Introduction of the N-(3-Phenylpropyl)carboxamide Group
Carbodiimide-Mediated Amide Coupling
The ester intermediate undergoes hydrolysis to the carboxylic acid, followed by coupling with 3-phenylpropylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (Figure 2).
Step 4 : Saponification of the methyl ester with aqueous NaOH yields 5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid .
Step 5 : Activation of the carboxylic acid with EDCl/HOBt and reaction with 3-phenylpropylamine (1.1 mol) at room temperature for 12 hours affords the target compound.
Thiocarboxamide Derivatives and Thionation
Patent WO2008101976A1 describes thionation of carboxamides using Lawesson’s reagent or phosphorus pentasulfide to yield thiocarboxamides, though this modification is unnecessary for the target molecule.
Optimization and Analytical Validation
Reaction Condition Optimization
Purification Techniques
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted amine and EDCl byproducts.
-
Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (HPLC).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Hydrazide-EDCl coupling | 85% | 99% | Scalable, minimal byproducts |
| Fischer Indole-derived | 62% | 95% | Compatible with carbazole analogues |
Mechanistic Insights and Side Reactions
-
Cyclization Step : Base-mediated intramolecular nucleophilic attack forms the triazole ring, with NaOH concentration critical to avoid hydrolysis of the thiol group.
-
Coupling Side Reactions : Over-activation of the carboxylic acid with excess EDCl may generate N-acylurea byproducts, mitigated by stoichiometric HOBt .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, potentially leading to the formation of amine or hydroxy derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions would result in derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the chlorophenyl and phenylpropyl groups suggests that it could interact with various biological receptors, potentially leading to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of physical and chemical properties, making it useful in various industrial applications.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, while the chlorophenyl and phenylpropyl groups can enhance binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations:
- Position 5 Modifications: Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group in compound enhances metabolic stability and enzyme-binding affinity compared to the target’s amino group, which may prioritize hydrogen bonding . Aromatic vs. Alkyl Substituents: The pyridinyl group in introduces nitrogen-based hydrogen bonding, while the isopropyl in reduces polarity, favoring membrane permeability .
Amide Chain Variations :
- Hydrophobic vs. Polar Chains : The 3-phenylpropyl chain in the target compound and promotes lipophilicity, whereas the hydroxylated chain in ZIPSEY (I) improves aqueous solubility .
- Heterocyclic Incorporation : Compound II’s oxazole ring may enhance π-π interactions with aromatic residues in target proteins .
Table 2: Comparative Bioactivity Data
*GP (Growth Percentage) reflects inhibition of cancer cell proliferation.
Key Findings:
- Anticancer Efficacy: The 4-chlorophenylamino group in the target compound shares structural motifs with ZIPSEY (I), which showed 68.09% growth inhibition in NCI-H522 lung cancer cells .
- Kinase Inhibition : The trifluoromethyl analogue demonstrates potent c-Met inhibition, suggesting that electron-withdrawing groups at position 5 enhance kinase targeting .
- Multi-Target Potential: Compound ’s pyridinyl and sulfonamide groups enable dual inhibition of Hsp90 and kinases, a strategy that could be explored for the target compound via its phenylpropyl chain .
Physicochemical and Crystallographic Properties
- Solubility : Hydroxyl-containing analogues (e.g., ZIPSEY) exhibit higher aqueous solubility than the target compound’s fully hydrophobic chain .
- Crystal Packing : The 3-phenylpropyl group in the target compound may induce steric hindrance, altering crystal lattice stability compared to smaller substituents (e.g., methyl in ZIPSEY) .
- Thermal Stability : Trifluoromethyl and pyridinyl groups in likely increase melting points due to stronger intermolecular interactions .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
The synthesis of triazole-carboxamide derivatives typically involves multi-step protocols, including:
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling .
- Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) and catalysts like Cu(I)Br for regioselective triazole formation. Reaction temperatures between 60–80°C improve yields .
- Purification : Column chromatography or recrystallization, monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and characterized by -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C–N bonds in triazole: ~1.31–1.35 Å) and intermolecular interactions (e.g., N–H···O hydrogen bonds) .
- NMR Spectroscopy : -NMR identifies carbonyl carbons (~165–170 ppm) and triazole carbons (~140–150 ppm) .
- Computational Methods : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .
Q. What preliminary assays are suitable for evaluating its bioactivity?
- In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination via fluorometric/colorimetric readouts .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, comparing to controls like doxorubicin .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Discrepancies may arise from:
- Impurity Effects : Validate purity via HPLC (>95%) and mass spectrometry (e.g., ESI-MS m/z [M+H] calculated vs. observed) .
- Assay Variability : Replicate experiments across cell lines (e.g., primary vs. immortalized) and adjust incubation times (24–72 hours) .
- Solubility Limitations : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via -NMR post-assay .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Functional Group Substitution : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess impact on target binding .
- Pharmacophore Mapping : Identify critical moieties (e.g., triazole core, chlorophenyl group) using 3D-QSAR models and molecular docking (AutoDock Vina) .
Q. How should researchers design experiments to study environmental fate and ecotoxicology?
- Partitioning Studies : Measure logP (octanol-water) to predict bioavailability. For this compound, estimated logP ~3.2 suggests moderate hydrophobicity .
- Degradation Pathways : Investigate photolysis (UV-Vis irradiation) and hydrolysis (pH 5–9) over 7–28 days, analyzing metabolites via LC-MS .
Q. What advanced techniques elucidate its mechanism of action?
- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 gene-edited cell lines to isolate interacting proteins .
- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding affinity (K) and kon/koff rates for receptor-ligand interactions .
Data Contradiction Analysis
Q. How to address inconsistencies in reported IC values across studies?
- Standardize Protocols : Adopt CLSI guidelines for cell viability assays, ensuring consistent seeding density and serum concentrations .
- Cross-Validate with Orthogonal Methods : Confirm apoptosis via Annexin V/PI staining if MTT results are ambiguous .
Methodological Tables
| Key Structural Parameters (from X-ray diffraction) |
|---|
| Bond Lengths (Å): C–N (1.33), C=O (1.22) |
| Hydrogen Bonds: N–H···O (2.24 Å, 157°) |
| Torsion Angles: C9–C10–O1 (170.1°) |
| Synthetic Yield Optimization |
|---|
| Temperature: 70°C → 85% yield |
| Catalyst: Cu(I)Br → 90% regioselectivity |
| Solvent: DMF → 78% purity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
